molecular formula C19H18N2O4 B12181893 N-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}glycine

N-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}glycine

Cat. No.: B12181893
M. Wt: 338.4 g/mol
InChI Key: FQEAIPJQPOQDTJ-UHFFFAOYSA-N
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Description

N-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}glycine is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a benzyloxy group attached to the indole ring, which is further connected to an acetyl group and glycine. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

2-[[2-(6-phenylmethoxyindol-1-yl)acetyl]amino]acetic acid

InChI

InChI=1S/C19H18N2O4/c22-18(20-11-19(23)24)12-21-9-8-15-6-7-16(10-17(15)21)25-13-14-4-2-1-3-5-14/h1-10H,11-13H2,(H,20,22)(H,23,24)

InChI Key

FQEAIPJQPOQDTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3CC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}glycine typically involves multiple steps. One common method starts with the esterification of 2-(1H-indol-3-yl)acetic acid with a catalytic amount of sulfuric acid in ethanol to form ethyl 2-(1H-indol-3-yl)acetate. This intermediate is then reacted with hydrazine hydrate in methanol to achieve 2-(1H-indol-3-yl)acetohydrazide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}glycine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a catalyst, such as palladium on carbon (Pd/C)

    Substitution: N-bromosuccinimide (NBS) for bromination

Major Products Formed

    Oxidation: Benzylic alcohols, aldehydes, or carboxylic acids

    Reduction: Reduced indole derivatives

    Substitution: Benzylic halides

Scientific Research Applications

N-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}glycine has various applications in scientific research:

    Chemistry: Used as a reactant in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}glycine involves its interaction with specific molecular targets and pathways. The benzyloxy group and indole ring play crucial roles in binding to target proteins, potentially modulating their activity. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with enzymes and receptors involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}glycine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}glycine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, structural characteristics, and potential therapeutic applications based on recent research findings.

Structural Characteristics

This compound features a unique structure comprising an indole ring substituted at the 6-position with a benzyloxy group and an acetylated glycine moiety. The molecular formula of this compound is C_{16}H_{18}N_{2}O_{3}, with a molecular weight of approximately 298.33 g/mol. The structural configuration suggests potential interactions with various biological targets, making it a candidate for therapeutic exploration.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Indole Core : The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
  • Introduction of the Benzyloxy Group : This is achieved via nucleophilic substitution where a benzyl halide reacts with the indole derivative in the presence of a base.
  • Acetylation : The acetyl group is introduced by reacting the benzyloxy-indole derivative with acetic anhydride or acetyl chloride.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Anticancer Properties : Compounds with similar structures have shown potential anticancer effects, likely due to their ability to interact with cellular pathways involved in apoptosis and cell proliferation. Preliminary studies suggest that this compound may inhibit tumor growth by modulating critical signaling pathways.
  • Antiviral and Antimicrobial Effects : The indole structure is known for its diverse biological activities, including antiviral and antimicrobial properties. The presence of the benzyloxy group may enhance these effects by improving binding affinity to viral receptors or bacterial enzymes.
  • Neuroprotective Effects : Some studies have indicated that compounds related to this structure could possess neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.

Table 1: Comparison of Biological Activities

Compound NameStructural FeaturesBiological Activity
This compoundIndole ring, benzyloxy groupAnticancer, antiviral, antimicrobial
Indole-3-acetic acidIndole structurePlant hormone involved in growth regulation
5-BromoindoleHalogenated indole derivativeAntimicrobial properties
N-AcetyltryptophanIndole derivative with acetyl groupNeuroprotective effects

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Receptor Interactions : The indole ring can engage with various receptors, including G protein-coupled receptors (GPCRs), which are crucial in mediating cellular responses.
  • Enzyme Modulation : The compound may influence enzyme activity related to metabolic pathways that are significant in cancer progression and microbial resistance.

Case Studies and Research Findings

Recent studies have focused on elucidating the specific mechanisms and efficacy of this compound:

  • Anticancer Study : A study reported that this compound inhibited the proliferation of specific cancer cell lines through apoptosis induction, highlighting its potential as a therapeutic agent against malignancies.
  • Neuroprotective Research : In vivo studies indicated that derivatives similar to this compound could reduce neuroinflammation and oxidative stress markers in animal models, suggesting a protective role in neurodegenerative diseases.
  • Antimicrobial Testing : Laboratory tests have shown that this compound exhibits significant antimicrobial activity against various bacterial strains, indicating its potential as a lead compound for antibiotic development.

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